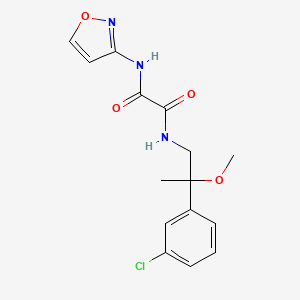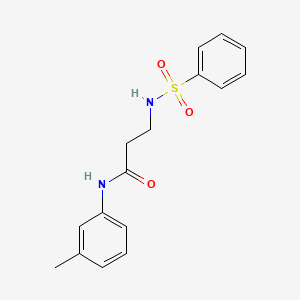![molecular formula C21H17FN2O2S B2729358 2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946367-85-7](/img/structure/B2729358.png)
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide is a novel compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
One notable application involves the development of novel quinoline-2-carboxamide derivatives, including compounds with fluoro and thiophene substitutions, as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds, through their interaction with PBR, offer promising avenues for imaging studies aimed at understanding various physiological and pathological processes (Matarrese et al., 2001).
Chemosensors for Metal Ions
The compound's framework has been utilized in the synthesis of chemosensors, particularly for the detection of metal ions. For instance, derivatives based on the quinoline group have shown excellent selectivity and sensitivity for Zn(2+) ions over other cations in acetonitrile aqueous solutions. These sensors, through fluorescence enhancement, enable the monitoring of Zn(2+) concentrations, which is crucial for various biological and environmental applications (Li et al., 2014).
Synthesis and Reactivity
Research into the condensation reactions involving thiophene and quinoline derivatives has expanded the repertoire of heterocyclic compounds, demonstrating the versatility of this compound in synthesizing complex molecular structures. These synthetic pathways offer insights into the construction of molecules with potential pharmaceutical relevance (Aleksandrov et al., 2020).
Antimicrobial Agents
The compound's structural motif has been incorporated into novel fluorine-containing derivatives, acting as potential antimicrobial agents. These compounds, through various synthetic strategies, demonstrate the compound's utility in addressing microbial resistance, highlighting its potential in developing new therapeutic agents (Desai et al., 2013).
Fluorophore Development
In the realm of materials science, derivatives of this compound have been explored for their fluorescent properties. The development of quinoidal fluorophores based on this structure showcases their application in creating highly sensitive and selective sensors for various analytes, furthering the potential for diagnostic and imaging tools (Ren et al., 2015).
Mécanisme D'action
Target of Action
These include various enzymes, receptors, and ion channels .
Mode of Action
Thiophene and quinoline derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
Thiophene and quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of thiophene and quinoline derivatives can vary widely depending on their specific chemical structures .
Result of Action
Thiophene and quinoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action of thiophene and quinoline derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBDVCWEYGZVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2729278.png)


![3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2729283.png)






![[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2729297.png)